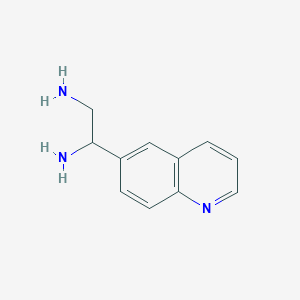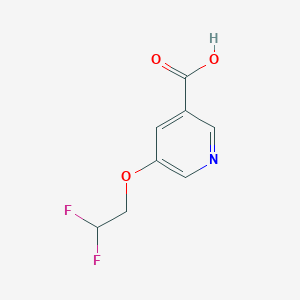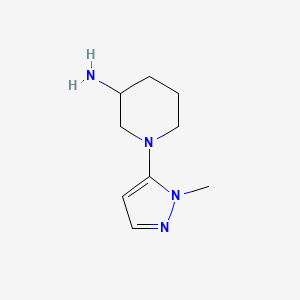
1-(喹啉-6-基)乙烷-1,2-二胺
描述
1-(Quinolin-6-yl)ethane-1,2-diamine is an organic compound with the molecular formula C11H13N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
科学研究应用
1-(Quinolin-6-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
作用机制
Target of Action
The primary targets of 1-(Quinolin-6-yl)ethane-1,2-diamine are pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . These cytokines play a crucial role in the pathogenesis of autoimmune, inflammatory, cardiovascular, and neurodegenerative diseases .
Mode of Action
1-(Quinolin-6-yl)ethane-1,2-diamine interacts with its targets, TNF-α and IL-6, by inhibiting their activity . This inhibition results in a decrease in the inflammatory response, thereby potentially alleviating symptoms associated with diseases that have an inflammatory component .
Biochemical Pathways
It is known that the compound’s inhibition of tnf-α and il-6 can disrupt the signaling pathways of these cytokines, leading to downstream effects such as reduced inflammation .
Result of Action
The molecular and cellular effects of 1-(Quinolin-6-yl)ethane-1,2-diamine’s action primarily involve the reduction of inflammation. By inhibiting the activity of TNF-α and IL-6, the compound can decrease the inflammatory response at the molecular and cellular levels .
生化分析
Biochemical Properties
1-(Quinolin-6-yl)ethane-1,2-diamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds and other non-covalent interactions with these biomolecules, influencing their structure and function. For instance, it can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context .
Cellular Effects
The effects of 1-(Quinolin-6-yl)ethane-1,2-diamine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(Quinolin-6-yl)ethane-1,2-diamine exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, 1-(Quinolin-6-yl)ethane-1,2-diamine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Quinolin-6-yl)ethane-1,2-diamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-(Quinolin-6-yl)ethane-1,2-diamine can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 1-(Quinolin-6-yl)ethane-1,2-diamine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have identified threshold doses beyond which the compound’s effects become harmful. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
1-(Quinolin-6-yl)ethane-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-(Quinolin-6-yl)ethane-1,2-diamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-6-yl)ethane-1,2-diamine typically involves the reaction of quinoline derivatives with ethylenediamine. One common method includes the following steps:
Quinoline Synthesis: Quinoline is synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: The quinoline derivative is then chlorinated to introduce a chloro group at the desired position.
Substitution Reaction: The chlorinated quinoline derivative undergoes a substitution reaction with ethylenediamine to form 1-(Quinolin-6-yl)ethane-1,2-diamine.
Industrial Production Methods
Industrial production methods for 1-(Quinolin-6-yl)ethane-1,2-diamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1-(Quinolin-6-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
Similar Compounds
N1-(Quinolin-4-yl)ethane-1,2-diamine: This compound has a similar structure but with the quinoline ring attached at the 4-position instead of the 6-position.
N1-(Quinolin-2-yl)ethane-1,2-diamine: Another similar compound with the quinoline ring attached at the 2-position.
Uniqueness
1-(Quinolin-6-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the quinoline ring influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
1-quinolin-6-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQWIGYDPOMOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(CN)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089346-08-6 | |
| Record name | 1-(quinolin-6-yl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)





![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)


